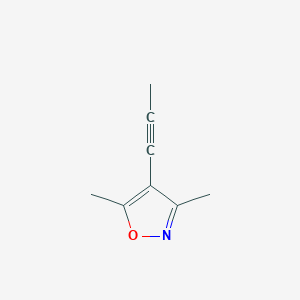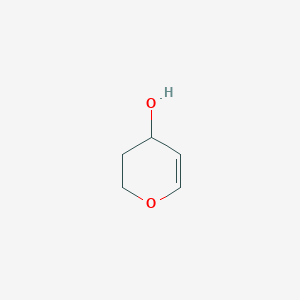
3,4-Dihydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyran-4-ol, also known as DHP, is a cyclic alcohol that has been widely studied in the field of organic chemistry. Its unique structure and properties have made it an important compound in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-pyran-4-ol is not well understood, but it is believed to act as a Lewis acid catalyst due to its electron-withdrawing properties. 3,4-Dihydro-2H-pyran-4-ol has been shown to catalyze various organic reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Effets Biochimiques Et Physiologiques
3,4-Dihydro-2H-pyran-4-ol has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is not mutagenic or carcinogenic. 3,4-Dihydro-2H-pyran-4-ol has been used as a solvent and reagent in various biological assays, but its effects on living organisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydro-2H-pyran-4-ol has several advantages in lab experiments, including its high yield and purity in synthesis, its ability to act as a chiral auxiliary, and its ability to catalyze various organic reactions. However, 3,4-Dihydro-2H-pyran-4-ol can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
Orientations Futures
There are several future directions for research on 3,4-Dihydro-2H-pyran-4-ol, including its use in the synthesis of new pharmaceuticals and natural products, its potential as a chiral auxiliary in asymmetric synthesis, and its use as a catalyst in organic reactions. Further studies are also needed to understand the biochemical and physiological effects of 3,4-Dihydro-2H-pyran-4-ol on living organisms.
In conclusion, 3,4-Dihydro-2H-pyran-4-ol is a unique and important compound in the field of organic chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,4-Dihydro-2H-pyran-4-ol is needed to fully understand its potential in various fields of science.
Méthodes De Synthèse
3,4-Dihydro-2H-pyran-4-ol can be synthesized through various methods, including the reaction of 2-methyl-3-buten-2-ol with formaldehyde and a strong acid catalyst, or through the reaction of 2,3-epoxy-1-propanol with a strong acid catalyst. Both methods produce 3,4-Dihydro-2H-pyran-4-ol with high yield and purity.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyran-4-ol has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals. 3,4-Dihydro-2H-pyran-4-ol has also been used as a chiral auxiliary in asymmetric synthesis, due to its ability to form diastereomeric complexes with chiral compounds.
Propriétés
Numéro CAS |
123160-08-7 |
|---|---|
Nom du produit |
3,4-Dihydro-2H-pyran-4-ol |
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyran-4-ol |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,3,5-6H,2,4H2 |
Clé InChI |
PCLXAWDEFUMLGQ-UHFFFAOYSA-N |
SMILES |
C1COC=CC1O |
SMILES canonique |
C1COC=CC1O |
Synonymes |
2H-Pyran, 3,4-dihydro-4-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



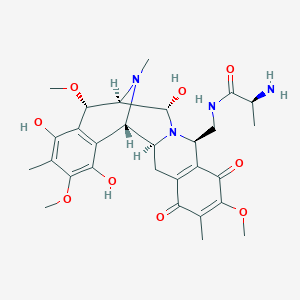

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

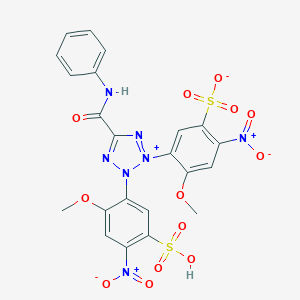
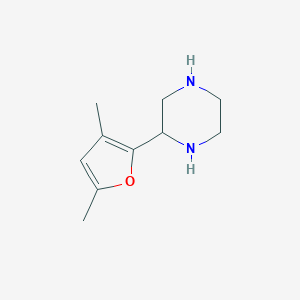
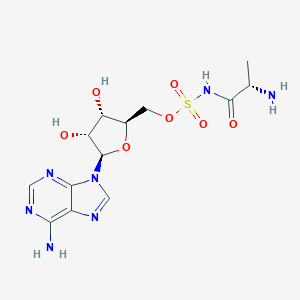
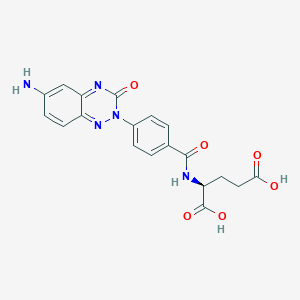
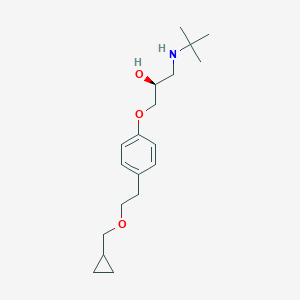
![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)

